molecular formula C11H13NO2 B13564260 N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide

Katalognummer: B13564260
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: BGLVUADLSAIYRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride to form a benzofuran intermediate. This intermediate is then subjected to further reactions to introduce the prop-2-enamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can make the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce tetrahydrobenzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,6-7,9H,1,3-5H2,(H,12,13)

InChI-Schlüssel

BGLVUADLSAIYRR-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1CCCC2=C1C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.